molecular formula C4H2I2N2 B1311670 2,6-Diiodopyrazine CAS No. 58138-79-7

2,6-Diiodopyrazine

Cat. No. B1311670
CAS RN: 58138-79-7
M. Wt: 331.88 g/mol
InChI Key: XDGFMLMNWQGILQ-UHFFFAOYSA-N
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Patent
US05260293

Procedure details

2,6-Diiodopyrazine (6.06 g. 18.2 mmol) was added to a solution of sodium (0.42 g, 18.2 mmol) in methanol (45 ml) and heated under reflux for 3.5 h. Water (150 ml) was added and extracted With ether (3×150 ml). The combined extracts were dried (Na2SO4) and the residue remaining after removal of the solvent was chromatographed through silica gel eluting with ether/petroleum ether (50:50) to give 2-methoxy-6-iodopyrazine (4.17 g); δ (360 MHz, CDCl3) 3.95(3H,s,OMe); 8.18(1H,s,pyrazine-H); 8.45(1H,s,pyrazine-H).
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4](I)[N:3]=1.[Na].[OH2:10].[CH3:11]O>>[CH3:11][O:10][C:4]1[CH:5]=[N:6][CH:7]=[C:2]([I:1])[N:3]=1 |^1:8|

Inputs

Step One
Name
Quantity
6.06 g
Type
reactant
Smiles
IC1=NC(=CN=C1)I
Name
Quantity
0.42 g
Type
reactant
Smiles
[Na]
Name
Quantity
45 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3.5 h
Duration
3.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted With ether (3×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
after removal of the solvent
CUSTOM
Type
CUSTOM
Details
was chromatographed through silica gel eluting with ether/petroleum ether (50:50)

Outcomes

Product
Name
Type
product
Smiles
COC1=NC(=CN=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 4.17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.